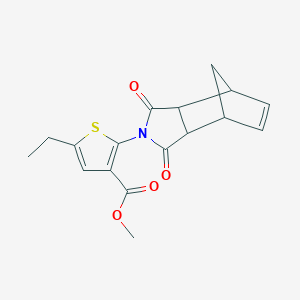
methyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-ethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-ethylthiophene-3-carboxylate is a compound featuring a complex molecular structure, which makes it a fascinating subject of study in the field of organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. This might start with the creation of the 1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole intermediate. Subsequent steps involve introducing the 5-ethylthiophene moiety and finally esterification to form the methyl carboxylate group. Common reaction conditions include the use of organic solvents such as dichloromethane, along with catalysts like p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis might involve high-throughput processes using automated systems to ensure consistent yield and purity. Industrial synthesis also emphasizes environmental sustainability and cost-effectiveness, often incorporating green chemistry principles such as solvent recovery and recycling.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: : The carbonyl groups within the dioxo system can be reduced to alcohols under appropriate conditions using reagents like sodium borohydride.
Substitution: : Electrophilic substitution can occur on the thiophene ring, especially in positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Catalysts such as iron(III) chloride or aluminum chloride in the presence of other electrophiles.
Major Products Formed
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of alcohol derivatives from the carbonyl groups.
Substitution: : Various substituted thiophenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, this compound can act as a building block for more complex molecules, helping in the study of reaction mechanisms and synthesis pathways.
Biology: The dioxo system within the compound can mimic certain biological motifs, making it valuable in the study of enzyme interactions and inhibition mechanisms.
Medicine: Potential applications in drug discovery due to its complex structure, which allows it to interact with various biological targets. It could serve as a lead compound for developing new pharmaceuticals.
Industry: Used in material science for the development of organic semiconductors and other advanced materials owing to its unique electronic properties.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors, influenced by its conformational flexibility and electronic properties. The dioxo groups can participate in hydrogen bonding or nucleophilic attacks, while the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins.
Comparación Con Compuestos Similares
Compared to other isoindole derivatives, methyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-ethylthiophene-3-carboxylate showcases a unique blend of structural features that confer distinct reactivity and application potential. For instance, the presence of the ethylthiophene moiety introduces additional electronic effects and steric hindrance compared to simpler isoindole systems.
Similar Compounds
2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)acetic acid
5-ethylthiophene-2-carboxylic acid
Methyl 5-ethylthiophene-2-carboxylate
Each of these compounds shares certain structural similarities but lacks the full combination of functional groups present in this compound, making it unique.
Feel like a chemist yet? Happy to dive deeper into any section that piqued your curiosity!
Propiedades
IUPAC Name |
methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5-ethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-3-10-7-11(17(21)22-2)16(23-10)18-14(19)12-8-4-5-9(6-8)13(12)15(18)20/h4-5,7-9,12-13H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHGZIVWKOOGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)N2C(=O)C3C4CC(C3C2=O)C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2459423.png)
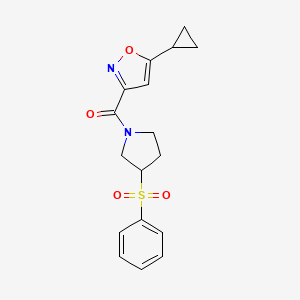
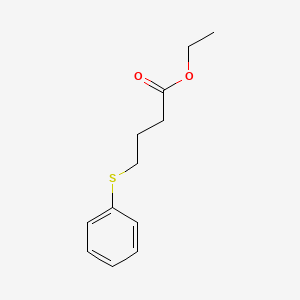
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2459428.png)
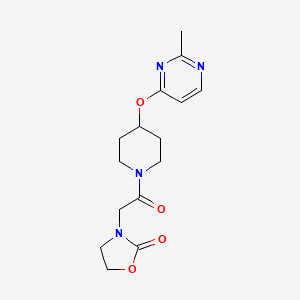
![N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2459431.png)


![2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2459434.png)
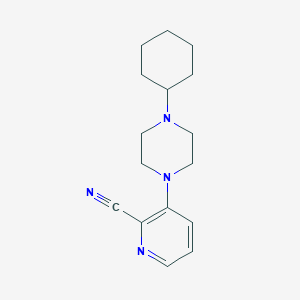
![2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2459442.png)
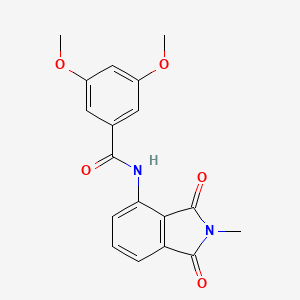
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2459445.png)
![3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-(2-methoxyphenyl)urea](/img/structure/B2459446.png)
